molecular formula C22H21N5O3 B2649892 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide CAS No. 900008-79-9

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide

Cat. No.: B2649892
CAS No.: 900008-79-9
M. Wt: 403.442
InChI Key: SGBNUJDEEZWOPV-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Synthesis Analysis

The synthesis of this compound involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This is followed by the cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. The final step involves the treatment of the latter with substituted anilines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3,4-dimethylphenyl group at the 1-position and a 4-ethoxybenzamide group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and substitution reactions .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity across various cancer cell lines. A notable study synthesized these derivatives, demonstrating significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting one compound in particular, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, for its potent inhibitory activity with an IC50 of 11 µM (Abdellatif et al., 2014).

Synthesis and Structural Analysis

Research on related compounds includes the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate. This compound exhibited significant inhibition against various human cancer cell lines, displaying promising anticancer activity (Huang et al., 2020).

Antimicrobial and Insecticidal Activity

Additionally, derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized for the evaluation of their insecticidal and antibacterial potential. These compounds were tested against Pseudococcidae insects and selected microorganisms, indicating a promising relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Design and Evaluation of Derivatives

Research extends to the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for antitumor evaluation. A study synthesized a new series of these compounds, testing them on 60 different cell lines, with some demonstrating potent antitumor activity. Notably, one compound, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, showed efficacy across multiple cell lines (Kandeel et al., 2012).

Future Directions

The future directions for the study of this compound could involve further investigation of its biological activities, particularly its anticancer activity and its inhibitory activity against EGFR/ErbB2 receptor tyrosine kinases . Additionally, studies could be conducted to explore its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-4-30-18-9-6-16(7-10-18)21(28)25-26-13-23-20-19(22(26)29)12-24-27(20)17-8-5-14(2)15(3)11-17/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNUJDEEZWOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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